Apremilast is a small molecule inhibitor of phosphodiesterase 4 (PDE4) [, ]. It is classified as a selective PDE4 inhibitor, with a higher affinity for PDE4 subtypes present in inflammatory cells []. Apremilast has been studied for its role in modulating inflammatory pathways associated with conditions like psoriasis and psoriatic arthritis [, ].
Ketoreductase-mediated bioreduction: This method utilizes the enzyme ketoreductase KRED-P2-D12 to reduce 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone to the chiral alcohol (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol, a key intermediate in Apremilast synthesis []. This approach yielded the desired intermediate with 48% conversion and 93% enantiomeric excess [].
Lipase-catalyzed kinetic resolution: This method involves the hydrolysis of rac-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl acetate using lipase from Aspergillus niger []. This reaction yielded the desired (R)-alcohol with >99% ee, 50% conversion, and an E-value >200 [].
The final step in both approaches involves reacting the enantiomerically pure (R)-alcohol with 4-acetylamino-isoindol-1,3-dione to produce Apremilast [].
Apart from the synthesis reactions described above, the abstracts mention the synthesis of various Apremilast derivatives [, ]. One study explored the synthesis of substituted azetidinones derived from a dimer of Apremilast []. Another investigated the creation of various derivatives by modifying the isoindoline core structure of Apremilast []. These modifications involved introducing different substituents, such as nitro groups, amino groups, and heterocyclic rings, to the isoindoline scaffold [].
Apremilast acts by inhibiting PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) []. By inhibiting PDE4, Apremilast increases intracellular cAMP levels, which in turn downregulates the production of pro-inflammatory cytokines such as TNF-α, IL-17, and IFN-γ [, ].
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4
CAS No.: 2565-30-2